Superior Glycoluril Synthesis Yields with Unsubstituted 1,3-H2-4,5-Dihydroxyimidazolidin-2-one
In the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, the unsubstituted 1,3-H2-4,5-dihydroxyimidazolidin-2-one demonstrates significantly higher yields of target glycoluril hydrochlorides compared to its 1,3-dialkyl-substituted analogs. A systematic study revealed that yields decrease when moving from the 1,3-H2 derivative to 1,3-dialkyl-4,5-dihydroxyimidazolidin-2-ones [1].
| Evidence Dimension | Yield of target glycoluril hydrochlorides |
|---|---|
| Target Compound Data | Highest yield (exact % not specified in abstract, but stated to decrease upon alkyl substitution) |
| Comparator Or Baseline | 1,3-Dialkyl-4,5-dihydroxyimidazolidin-2-ones |
| Quantified Difference | Yield decreases on going from 1,3-H2 to 1,3-dialkyl derivatives |
| Conditions | α-Ureidoalkylation of N-[2-(dimethylamino)ethyl]urea |
Why This Matters
For researchers synthesizing glycoluril derivatives, using the unsubstituted compound maximizes reaction efficiency and product yield, directly impacting the cost-effectiveness of the synthetic route.
- [1] A. N. Kravchenko, K. A. Lyssenko, I. E. Chikunov, P. A. Belyakov, M. M. Il'in, V. V. Baranov, Y. V. Nelyubina, V. A. Davankov, T. S. Pivina, N. N. Makhova, M. Y. Antipin. "4,5-Dihydroxyimidazolidin-2-ones in an α-ureidoalkylation reaction of N-(carboxyalkyl)-, N-(hydroxyalkyl)-, and N-(aminoalkyl)ureas 3. α-Ureidoalkylation of N-[2-(dimethylamino)ethyl]urea." Russian Chemical Bulletin, 2009, 58, 2488–2493. View Source
